molecular formula C₄H₈O B042815 Crotyl alcohol CAS No. 6117-91-5

Crotyl alcohol

Cat. No.: B042815
CAS No.: 6117-91-5
M. Wt: 72.11 g/mol
InChI Key: WCASXYBKJHWFMY-UHFFFAOYSA-N
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Description

Crotyl alcohol, also known as crotonyl alcohol or (2E)-but-2-en-1-ol, is an unsaturated alcohol with the chemical formula C₄H₈O. It is a colorless liquid that is moderately soluble in water and miscible with most organic solvents. This compound exists in two isomeric forms: cis and trans .

Biochemical Analysis

Biochemical Properties

Crotyl alcohol can be used as a starting material in the synthesis of antitumor agents such as 14-azacamptothecin . It can also be used as a precursor in the total synthesis of discodermolide . In kinetic studies, this compound was readily oxidized by equine liver alcohol dehydrogenase .

Cellular Effects

In mouse hepatocytes, this compound produced marked time- and concentration-dependent cell killing as well as pronounced glutathione depletion . Both cytotoxicity and glutathione loss were abolished by the alcohol dehydrogenase inhibitor 4-methylpyrazole, indicating an oxidation product mediated these effects .

Molecular Mechanism

Crotylation readily occurs with alkoxy boronates to form crotylboronates . Crotylboronates are useful reagents in the formation of crotyl alcohols. They react with the acidic protons of aldehydes to form alcohols . The mechanism involves a six-membered ring involving the carbonyl oxygen and boron in a chair-like structure .

Temporal Effects in Laboratory Settings

It is known that this compound can be selectively oxidized to crotonaldehyde at room temperature in base-free conditions .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that animal models have been used to study excessive levels of alcohol consumption .

Metabolic Pathways

This compound can be formed enzymatically from an unsaturated precursor, crotonaldehyde . This is analogous to the way allyl alcohol is converted in vivo to its toxic oxidation product, acrolein .

Transport and Distribution

It is known that this compound is a colorless liquid that is moderately soluble in water and miscible with most organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Crotyl alcohol can be synthesized through the hydrogenation of crotonaldehyde. This process involves the selective hydrogenation of the carbonyl group in crotonaldehyde to form this compound . The reaction typically employs catalysts such as platinum-tin on silica (Pt-Sn/SiO₂) to achieve high selectivity .

Industrial Production Methods: In industrial settings, this compound is produced by the Meerwein-Ponndorf-Verley reduction of crotonaldehyde. This method involves the reduction of crotonaldehyde using aluminum isopropoxide as a catalyst in isopropanol, resulting in the formation of this compound .

Types of Reactions:

    Oxidation: this compound undergoes selective oxidation to form crotonaldehyde.

    Reduction: this compound can be reduced to butanol using hydrogenation techniques.

    Substitution: this compound can participate in substitution reactions, particularly with halogens, to form halogenated derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Crotonaldehyde

    Reduction: Butanol

    Substitution: Halogenated crotyl derivatives

Scientific Research Applications

Crotyl alcohol has several applications in scientific research and industry:

Comparison with Similar Compounds

Crotyl alcohol can be compared with other similar compounds such as allyl alcohol, crotonaldehyde, and crotonic acid:

    Allyl Alcohol: Both this compound and allyl alcohol are unsaturated alcohols, but this compound has an additional carbon-carbon double bond, making it more reactive in certain chemical reactions.

    Crotonaldehyde: Crotonaldehyde is the aldehyde form of this compound. While this compound is an alcohol, crotonaldehyde contains a carbonyl group, making it more prone to oxidation reactions.

    Crotonic Acid: Crotonic acid is the carboxylic acid form of this compound. It has a carboxyl group instead of a hydroxyl group, which significantly alters its chemical properties and reactivity.

Properties

IUPAC Name

(E)-but-2-en-1-ol
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InChI

InChI=1S/C4H8O/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WCASXYBKJHWFMY-NSCUHMNNSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCO
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CO
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8O
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DSSTOX Substance ID

DTXSID30883409
Record name 2-Buten-1-ol, (2E)-
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Molecular Weight

72.11 g/mol
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Physical Description

Clear light yellow liquid; [Acros Organics MSDS]
Record name Crotyl alcohol
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CAS No.

504-61-0, 6117-91-5
Record name trans-Crotyl alcohol
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Record name Crotyl alcohol, (E)-
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Record name 2-Buten-1-ol, (2E)-
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Record name (E)-2-buten-1-ol
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Record name CROTYL ALCOHOL, (E)-
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Synthesis routes and methods I

Procedure details

In accordance with Example 1, a homogeneous solution of 6.2 grams (0.11 moles) of butadiene and 100 milliliters of a 65 volume percent aqueous sulfolane solution were reacted in the presence of a cation exchanger sold under the trademark Lewatit SPC 118 at a temperature of 100° C. After agitating at 100° C. for 6 hours, 76 percent of the mixture had reacted. A yield of 60 percent 1-butene-3-ol and a yield of 26 percent 2-butene-1-ol (crotylalcohol) was obtained.
Quantity
6.2 g
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reactant
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65
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100 mL
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solvent
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SPC 118
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reactant
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mixture
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Yield
60%
Yield
26%

Synthesis routes and methods II

Procedure details

The significance of the conjugated epoxyalkene system in the reactants of this invention is demonstrated by the hydrogenation of 3,4-epoxy-1-butene and 1,2-epoxy-7-octene under mild conditions of 50°-55° C. and 4.6 bars hydrogen pressure using a sulfur-modified Raney-nickel catalyst. Such hydrogenation of 3,4-epoxy-1-butene gives 74% crotyl alcohol and 23% 3-buten-1-ol whereas the hydrogenation of 1,2-epoxy-7-octene (wherein the double bond and epoxy groups are separated by four carbon atoms) gives a mixture of starting material, 1,2-epoxyoctane, and isomers of the starting material.
[Compound]
Name
epoxyalkene
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Synthesis routes and methods III

Procedure details

The tube, catalyst and general procedure described in Example I were employed, with 57.0 g of crotyl acetate substituted for the allyl acetate. The effluent in this case was composed of 12.5 g of unconverted crotyl acetate (22% recovery), 24.7 g of crotyl alcohol (88% yield based on 78% conversion), 24.5 g of methyl acetate (85% yield) and the excess methanol.
Quantity
57 g
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reactant
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0 (± 1) mol
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12.5 g
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Yield
88%
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crotyl alcohol
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Crotyl alcohol
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Crotyl alcohol
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Crotyl alcohol
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Crotyl alcohol
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Crotyl alcohol
Customer
Q & A

Q1: What is the molecular formula and weight of crotyl alcohol?

A1: this compound has the molecular formula C4H8O and a molecular weight of 72.11 g/mol.

Q2: Are there any characteristic spectroscopic features of this compound?

A2: Yes, this compound can be identified through various spectroscopic methods. For instance, metastable de-excitation spectroscopy (MDS) reveals distinct features associated with its molecular orbitals, including emissions from the hydrocarbon skeleton, the O n nonbonding, and C=C π states. [] These features differ from its oxidized counterpart, crotonaldehyde. []

Q3: What is the significance of this compound in catalysis?

A3: this compound serves as a valuable probe molecule in catalysis research. For example, it helps in understanding the mechanisms of selective hydrogenation reactions over various catalysts. [, , , , ]

Q4: Can you elaborate on the selective hydrogenation of crotonaldehyde to this compound?

A4: This reaction is a prominent area of research in heterogeneous catalysis. Studies demonstrate that catalysts like Pt-Sn/BN exhibit good selectivity towards this compound formation from crotonaldehyde. [] The selectivity is attributed to the presence of Snn+ acting as Lewis acid sites, which preferentially adsorb and activate the C=O bond in crotonaldehyde. []

Q5: What other catalytic reactions involve this compound?

A5: this compound is also utilized in dehydration reactions to produce 1,3-butadiene, an important industrial chemical, using solid acid catalysts such as silica-alumina. [] Researchers found that catalyst deactivation occurs primarily due to water adsorption rather than coke formation. []

Q6: How does the choice of catalyst impact the selectivity of reactions involving this compound?

A6: Catalyst selection significantly influences reaction pathways. For instance, while Pd catalysts favor the hydrogenation of the C=C bond in crotonaldehyde, Ir catalysts yield both this compound and butanal. []

Q7: Are there any insights into the adsorption behavior of this compound on metal surfaces?

A8: Yes, studies utilizing metastable de-excitation spectroscopy (MDS) and Density Functional Theory (DFT) calculations reveal that this compound prefers to adsorb on Pd(111) with both the C=C and O bonds nearly parallel to the surface at low temperatures. []

Q8: How do structural modifications of this compound affect its reactivity?

A9: Research suggests that the presence of the conjugated C=C bond in this compound significantly influences its adsorption and reactivity compared to saturated alcohols. [, ] This difference in reactivity highlights the importance of the conjugated system in its chemical behavior.

Q9: Are there challenges associated with the stability of this compound?

A10: One challenge encountered during the dehydration of this compound to 1,3-butadiene is the deactivation of the silica-alumina catalyst due to water adsorption. [] This finding emphasizes the need to consider water sensitivity during this compound applications.

Q10: What is known about the metabolism and toxicity of this compound?

A11: Studies show that rats metabolize this compound, crotonaldehyde, and crotyl phosphate to 3-hydroxy-1-methylpropylmercapturic acid and 2-carboxy-1-methylethylmercapturic acid. [] This metabolic pathway suggests a potential detoxification route for this compound in vivo.

Q11: How can the products of reactions involving this compound be analyzed?

A12: Gas-liquid chromatography (GLC) enables the separation and quantification of cis- and trans-crotyl alcohol isomers in reaction mixtures. [] This technique provides a reliable method to determine the isomeric composition of products.

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